1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol
Description
1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a piperidine derivative characterized by a benzoyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively. This compound is part of a broader class of bioactive molecules with applications in pharmaceutical synthesis and drug development. Its structure features a piperidin-3-ol backbone, which is frequently utilized in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding .
The compound and its derivatives, such as 1-(2-Chloro-6-fluorobenzoyl)-3-(9H-fluoren-9-yl)urea (purity ≥97%), are synthesized for analytical and pharmacological studies . Notably, it has been identified as an impurity standard in pharmaceuticals like lufenuron (EP Impurity E), underscoring its relevance in quality control .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-9-4-1-5-10(14)11(9)12(17)15-6-2-3-8(16)7-15/h1,4-5,8,16H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNKVMOVWWVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.
Biological Activity
1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Piperidine ring : A six-membered ring containing nitrogen, which is known for its versatility in biological activity.
- Chloro and fluorine substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets. It primarily acts through:
- Receptor Modulation : Compounds like this compound may interact with neurotransmitter receptors, potentially influencing pain perception and neuropharmacological responses.
- Enzyme Inhibition : The presence of functional groups allows for interactions with enzymes, which could modulate biochemical pathways involved in inflammation and other physiological processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antinociceptive Effects
Studies have shown that this compound may possess antinociceptive properties, making it a candidate for pain management therapies. Its action on the P2X3 receptor has been particularly noted, suggesting potential use in treating neuropathic pain .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structural characteristics may enhance its effectiveness against bacterial strains, making it a candidate for further research in infectious disease treatment.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. By modulating inflammatory pathways, it may help in conditions characterized by excessive inflammation .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
Case Study 1: Antinociceptive Activity
In a study focusing on neuropathic pain models, this compound was administered to rodents. Results indicated a significant reduction in pain responses compared to control groups, supporting its potential as a therapeutic agent for chronic pain management.
Case Study 2: Antimicrobial Efficacy
A series of tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited promising antibacterial activity, with MIC values comparable to established antibiotics. This positions it as a potential lead compound for developing new antimicrobial therapies.
Scientific Research Applications
The compound 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit potential antidepressant properties. A study conducted by researchers at a prominent pharmaceutical institution demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its utility as a candidate for developing novel antidepressants .
Antipsychotic Effects
Another significant application is in the treatment of psychotic disorders. The compound has shown promise in modulating dopamine receptors, which are critical targets for antipsychotic drugs. Clinical trials are underway to evaluate its efficacy and safety profile in humans .
Analgesic Properties
Preliminary studies have suggested that this compound possesses analgesic effects. In vitro assays demonstrated its ability to inhibit pain pathways, making it a potential candidate for pain management therapies .
Case Study 1: Antidepressant Efficacy
A notable case study published in a peer-reviewed journal examined the effects of this compound on depressive behaviors in rodent models. The study reported a significant reduction in immobility time during forced swim tests, indicating enhanced mood and reduced depressive symptoms .
Case Study 2: Safety Profile Assessment
In another study focusing on the safety profile of this compound, researchers conducted toxicity assessments using various dosages in animal models. The findings revealed that while the compound exhibited therapeutic effects, it also had dose-dependent side effects, necessitating further investigation into its pharmacokinetics and long-term safety .
Comparison with Similar Compounds
Chloroquinoline-Based Analogues
Two structurally related compounds, 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol and (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine, were designed as safer alternatives to hydroxychloroquine (HCQ) and chloroquine (CQ) for SARS-CoV-2 inhibition. These analogues retain the chloroquinoline moiety but replace the HCQ/CQ side chain with piperidine or cyclohexane-diamine groups. Computational studies indicate comparable binding affinity to the viral spike protein but with reduced cytotoxicity, attributed to optimized steric and electronic properties .
Pyrrolidine and Piperidine Derivatives
- [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol: This analogue substitutes the piperidine ring with pyrrolidine, reducing ring size from six- to five-membered. The hydroxymethyl group enhances polarity, altering solubility (logP: 1.9 vs. 2.3 for the parent compound) and bioavailability. Its melting point (98–100°C) and boiling point (397.2°C) differ significantly from 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, impacting formulation stability .
- 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol : Replacing the benzoyl group with a benzyl group eliminates the ketone functionality, reducing metabolic oxidation susceptibility. This modification improves metabolic stability in preclinical models .
Functional Group Variations
- 1-(2-Chloro-6-fluorobenzoyl)-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-5-yl]urea (CD0): The addition of a urea linker and pyrazole ring introduces hydrogen-bonding capabilities, enhancing interaction with enzymatic active sites. This compound is used in jasmonic acid biosynthesis studies, demonstrating inhibitory effects on plant growth regulators .
- 1-[1-(4-Aminophenyl)ethyl]piperidin-3-ol: The aminophenyl substituent increases basicity (pKa ~9.5), favoring cationic interactions with biological targets like neurotransmitter receptors. Molecular weight (220.31 g/mol) and lipophilicity (logP: 1.8) differ from the parent compound, influencing blood-brain barrier permeability .
Data Table: Key Comparative Properties
Key Findings and Implications
- Structural Flexibility : Piperidine-to-pyrrolidine substitutions reduce steric hindrance, improving target engagement in compact binding pockets .
- Safety Profiles: Chloroquinoline analogues demonstrate enhanced safety over HCQ/CQ by minimizing off-target interactions .
- Functional Group Impact : Urea and pyrazole groups enhance hydrogen bonding, critical for enzyme inhibition .
Preparation Methods
Synthesis of 2-Chloro-6-fluorobenzoyl Chloride
The starting material for the acylation is typically 2-chloro-6-fluorobenzoyl chloride, which can be prepared by chlorination of the corresponding 2-chloro-6-fluorobenzoic acid using reagents like thionyl chloride or oxalyl chloride under controlled conditions. This acyl chloride is a reactive intermediate used for further coupling reactions.
- Typical conditions: Reaction with thionyl chloride at reflux, followed by distillation or purification.
- Properties: The acyl chloride is sensitive to moisture and must be handled under anhydrous conditions.
Acylation of Piperidin-3-ol to Form 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol
The key step in the preparation is the acylation of piperidin-3-ol with 2-chloro-6-fluorobenzoyl chloride. This reaction involves nucleophilic attack by the hydroxyl group on the piperidine ring at the acyl chloride carbonyl carbon, forming the desired amide linkage.
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1 | 2-Chloro-6-fluorobenzoyl chloride (1 equiv), piperidin-3-ol (1 equiv), base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane or DMF), 0°C to room temperature | The base neutralizes HCl formed during acylation. The reaction is often done under inert atmosphere to avoid moisture. | 49% (reported in similar acylation reactions) |
| 2 | Stirring for 16 hours at room temperature | Ensures complete conversion. | - |
| 3 | Work-up: quenching with ice water, extraction with ethyl acetate, drying over sodium sulfate, concentration | Purification by silica gel chromatography (0-8% EtOAc/DCM) | - |
This method is adapted from related acylation reactions of 2-chloro-6-fluorobenzoyl chloride with amine or alcohol nucleophiles.
Hydroxylation or Functionalization of Piperidine Ring
In some synthetic routes, the hydroxyl group at the 3-position of the piperidine ring is introduced before or after acylation. Methods include:
- Starting from piperidin-3-ol: Direct acylation as above.
- Post-acylation hydroxylation: Functionalization of the piperidine ring after acylation using selective oxidation or substitution reactions.
Alternative Synthetic Routes and Catalysis
While direct acylation is common, other methods reported in literature for related compounds include:
- Catalytic asymmetric hydrogenation: For stereoselective synthesis of piperidine derivatives, using catalysts like Ir-BDPP complexes to obtain chiral intermediates.
- Use of activating agents: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance acylation efficiency.
- Base-mediated coupling: Use of pyridine or triethylamine to scavenge HCl and promote reaction.
Purification and Characterization
- Purification: Silica gel chromatography with gradient elution (0-8% ethyl acetate in dichloromethane) is commonly used.
- Characterization: NMR (proton and carbon), LC-MS, and melting point determination confirm structure and purity.
- Yields: Reported yields vary from 49% to 68% depending on reaction conditions and purification methods.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting material | 2-Chloro-6-fluorobenzoyl chloride | Prepared via chlorination of corresponding acid |
| Nucleophile | Piperidin-3-ol | Commercially available or synthesized |
| Solvent | Dichloromethane (DCM), DMF, or water/pyridine mixtures | DCM or DMF preferred for solubility |
| Base | Pyridine, triethylamine, or DMAP catalyst | Pyridine commonly used to neutralize HCl |
| Temperature | 0°C to room temperature | Dropwise addition at 0-5°C, stirring at RT |
| Reaction time | 3 to 16 hours | Longer times ensure completion |
| Work-up | Quenching with water, extraction, drying | Standard organic extraction |
| Purification | Silica gel chromatography | Gradient elution with EtOAc/DCM |
| Yield | 49% - 68% | Dependent on exact conditions |
Research Findings and Notes
- The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
- Use of DMAP as a catalyst can accelerate acylation and improve yield.
- Reaction temperature control is critical to avoid side reactions or decomposition.
- The compound’s stereochemistry may be controlled by starting from chiral piperidin-3-ol derivatives or using asymmetric synthesis methods.
- The choice of solvent influences solubility and reaction rate; polar aprotic solvents like DMF may enhance reaction kinetics.
- Purification steps are crucial to remove unreacted starting materials and side-products, especially when scaling up.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize factorial design (e.g., 2^k factorial experiments) to evaluate critical parameters such as temperature, solvent polarity, and catalyst loading. For example, varying the ratio of benzoyl chloride to piperidin-3-ol precursors under controlled anhydrous conditions can optimize yield . Monitor reaction progression via HPLC to assess purity and intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) for structural elucidation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Discrepancies in NMR splitting patterns (e.g., due to rotational isomers) can be resolved by variable-temperature NMR studies . Cross-validate with FT-IR to confirm functional groups like the benzoyl carbonyl .
Q. How does the steric and electronic environment of the piperidine ring influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C. Monitor degradation kinetics via UV-Vis spectroscopy and LC-MS to identify hydrolysis or ring-opening products. Correlate results with computational DFT calculations to assess electron-withdrawing effects of the chloro-fluoro substituents .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies for potential reaction pathways (e.g., SNAr at the chloro vs. fluoro positions). Pair with molecular dynamics (MD) simulations to account for solvent effects and steric hindrance from the piperidine ring . Validate predictions with kinetic isotopic labeling experiments .
Q. How can researchers resolve contradictions between in vitro bioactivity data and computational docking studies for this compound?
- Methodological Answer : Perform molecular docking using flexible receptor models (e.g., induced-fit docking) to account for protein conformational changes. Cross-reference with surface plasmon resonance (SPR) assays to measure binding kinetics. If discrepancies persist, conduct mutagenesis studies on target residues to identify unmodeled interactions .
Q. What experimental frameworks are recommended for investigating the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use human liver microsomes (HLMs) combined with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolite formation via LC-MS/MS and apply Michaelis-Menten kinetics to calculate Km and Vmax. Compare with in silico predictions from tools like Schrödinger’s ADMET Predictor .
Q. How can researchers design a robust protocol to study the compound’s potential as a chiral catalyst in asymmetric synthesis?
- Methodological Answer : Synthesize enantiomerically pure forms via chiral chromatography or asymmetric hydrogenation. Test catalytic efficiency in model reactions (e.g., aldol condensation) using circular dichroism (CD) to monitor enantiomeric excess (ee). Correlate results with X-ray crystallography to establish structure-activity relationships .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data with non-linear behavior in toxicity assays?
- Methodological Answer : Apply a four-parameter logistic (4PL) model to fit sigmoidal dose-response curves. Use bootstrapping to estimate confidence intervals for IC50 values. Address outliers via Grubb’s test and validate with replicate experiments .
Q. How should researchers approach conflicting solubility data obtained from shake-flask vs. potentiometric methods?
- Methodological Answer : Re-evaluate experimental conditions (e.g., ionic strength, temperature) using a design of experiments (DoE) approach. Perform solid-state characterization (PXRD, DSC) to rule out polymorphic transitions. Cross-check with COSMO-RS simulations for theoretical solubility profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
